N-(3-acetylphenyl)-3-(trifluoromethyl)benzene-1-sulfonamide
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Overview
Description
N-(3-acetylphenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is a synthetic organic compound that features both an acetyl group and a trifluoromethyl group attached to a benzene ring, along with a sulfonamide functional group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Scientific Research Applications
N-(3-acetylphenyl)-3-(trifluoromethyl)benzene-1-sulfonamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its potential as a pharmaceutical agent due to its structural features.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-3-(trifluoromethyl)benzene-1-sulfonamide typically involves multi-step organic reactions. A common approach might include:
Nitration: of a benzene derivative to introduce a nitro group.
Reduction: of the nitro group to an amine.
Acetylation: of the amine to introduce the acetyl group.
Sulfonation: to introduce the sulfonamide group.
Trifluoromethylation: to add the trifluoromethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group.
Reduction: Reduction reactions could target the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzene rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, sulfonamides can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-4-(trifluoromethyl)benzene-1-sulfonamide
- N-(4-acetylphenyl)-3-(trifluoromethyl)benzene-1-sulfonamide
- N-(3-acetylphenyl)-3-(difluoromethyl)benzene-1-sulfonamide
Uniqueness
N-(3-acetylphenyl)-3-(trifluoromethyl)benzene-1-sulfonamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3S/c1-10(20)11-4-2-6-13(8-11)19-23(21,22)14-7-3-5-12(9-14)15(16,17)18/h2-9,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFAXINTSLYNNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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